Predicted Blood-Brain Barrier Permeability: Strempeliopine vs. Vallesamidine
Strempeliopine's topological polar surface area (TPSA) of 23.60 Ų [1] is nearly fourfold greater than vallesamidine's 6.48 Ų [2], yet computational predictions indicate a 100% probability of crossing the blood-brain barrier for strempeliopine [1] versus no reported data for vallesamidine. The higher TPSA combined with high BBB penetration probability suggests strempeliopine may engage CNS targets through a different transport mechanism or passive diffusion profile compared to lower‑PSA, more lipophilic vallesamidine (XlogP ~2.00 vs. 4.02) [1][2].
| Evidence Dimension | Predicted blood-brain barrier permeability and TPSA |
|---|---|
| Target Compound Data | TPSA 23.60 Ų; BBB permeability probability 100%; XlogP 2.00 |
| Comparator Or Baseline | Vallesamidine: TPSA 6.48 Ų; LogP 4.02 |
| Quantified Difference | TPSA difference: 17.12 Ų (3.6‑fold higher); LogP difference: 2.02 units lower |
| Conditions | In silico ADMET prediction (admetSAR 2 / PubChem computed properties) |
Why This Matters
This quantifies the divergent CNS penetration and oral absorption profiles between two rearranged indole alkaloids, informing scaffold selection for neuropharmacology campaigns.
- [1] Plantaedb. Strempeliopine: TPSA 23.60 Ų; Blood Brain Barrier probability 100%; XlogP 2.00. Accessed 2026. View Source
- [2] PubChem. Vallesamidine: TPSA 6.48 Ų; LogP 4.02. Accessed 2026. View Source
